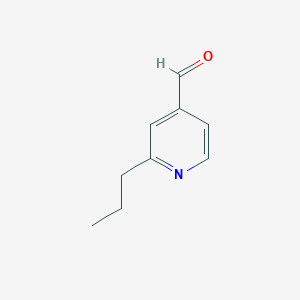

2-propyl-4-pyridinecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propylisonicotinaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a propyl group attached to the second carbon of the isonicotinaldehyde structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylisonicotinaldehyde typically involves the alkylation of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of 2-Propylisonicotinaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propylisonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 2-Propylisonicotinic acid.

Reduction: 2-Propylisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Propyl-4-pyridinecarboxaldehyde serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating conditions such as inflammation and convulsions. Notable applications include:

- Synthesis of Schiff Bases : The compound is utilized to create Schiff bases that exhibit antibacterial and antifungal properties. These Schiff bases are synthesized through a condensation reaction with amines, leading to compounds that have been tested against various pathogens including Staphylococcus aureus and Candida albicans .

- Anticancer Agents : Research has indicated that derivatives of this compound can be developed into anticancer agents, leveraging their ability to interact with biological targets effectively .

Organic Synthesis

The compound is pivotal in organic synthesis, particularly in the formation of complex molecules:

- Metal Complexes Formation : It is used to synthesize metal-organic frameworks (MOFs), which have applications in catalysis and drug delivery systems .

- Transamination Reagents : It has been reported as a useful reagent for introducing aldehyde groups onto biomolecules, facilitating the conjugation of various functional groups to proteins .

Material Science

In material science, this compound has applications in:

- Corrosion Inhibition : Its thiosemicarbazone derivative has been studied for its effectiveness as a corrosion inhibitor for mild steel, enhancing the longevity of metal structures .

Data Tables

Case Study 1: Antibacterial Activity

A study demonstrated the synthesis of several Schiff bases from this compound that were tested against common bacterial strains. The results showed varying degrees of effectiveness, with some compounds exhibiting MIC values lower than standard antibiotics.

Case Study 2: Anticancer Properties

Research conducted on derivatives of this compound revealed promising results in inhibiting cancer cell proliferation in vitro. The compounds were tested on several cancer cell lines, showing a dose-dependent response.

Mécanisme D'action

The mechanism of action of 2-Propylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Isonicotinaldehyde: Lacks the propyl group, making it less hydrophobic.

2-Methylisonicotinaldehyde: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.

2-Ethylisonicotinaldehyde: Contains an ethyl group, providing different steric and electronic effects compared to the propyl group.

Uniqueness: 2-Propylisonicotinaldehyde is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

2-Propyl-4-pyridinecarboxaldehyde (CAS No. 172294-74-5) is an organic compound with potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a propyl group and an aldehyde functional group. Its molecular formula is C_10H_13NO, and it has a molecular weight of 163.22 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biomolecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some derivatives of pyridinecarboxaldehydes have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

-

Anticancer Activity :

- In vitro assays conducted on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells (MCF-7) at a concentration of 25 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

- A comparative study highlighted that similar compounds showed varying degrees of cytotoxicity, emphasizing the significance of structural modifications in enhancing biological activity .

-

Neuroprotective Effects :

- Research has also explored the neuroprotective properties of pyridine derivatives. In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, potentially through antioxidant mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Inhibition |

| Antimicrobial | Escherichia coli | 50 µg/mL | Inhibition |

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induced apoptosis |

| Neuroprotective | Rodent model | N/A | Reduced neuronal loss |

Propriétés

IUPAC Name |

2-propylpyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFFDJKMZJPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.